FAUC 213

Descripción general

Descripción

FAUC213 es un antagonista completo selectivo del receptor de dopamina D4. Es conocido por su alta selectividad y capacidad para atravesar la barrera hematoencefálica. Este compuesto ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en el campo de la neurofarmacología .

Métodos De Preparación

La síntesis de FAUC213 involucra varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales específicos. La ruta sintética típicamente incluye el uso de reactivos como agentes clorantes y aminas bajo condiciones controladas. Los métodos de producción industrial pueden involucrar la optimización de estos pasos para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

FAUC213 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden involucrar reactivos como hidruro de aluminio y litio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados

Aplicaciones Científicas De Investigación

Antipsychotic Properties

FAUC 213 has been studied for its atypical antipsychotic characteristics. Research indicates that it effectively reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition disrupted by apomorphine in animal models. These effects were observed at a dose of 30 mg/kg, which did not induce catalepsy or increase dopamine turnover in key brain regions such as the dorsal striatum and nucleus accumbens, suggesting a unique mechanism of action distinct from traditional dopamine D2 receptor antagonists .

Case Study: Behavioral Neurobiology

- Objective : To evaluate the antipsychotic effects of this compound in behavioral models.

- Methods : Various concentrations were tested for their impact on spontaneous and drug-induced locomotion.

- Results : Significant behavioral modifications were noted without typical extrapyramidal side effects associated with other antipsychotics .

Neurochemical Research

This compound has also been utilized in neurochemical studies to explore its effects on neurotransmitter systems beyond dopamine. Its role as a D4 receptor antagonist allows researchers to investigate dopaminergic modulation in various brain regions, including the amygdala, which is crucial for emotional regulation and cognitive functions.

Case Study: Dopaminergic Modulation

- Objective : To assess the modulatory effects of this compound on the rat basolateral amygdala.

- Methods : The compound was administered to evaluate its influence on neuronal activity and behavior.

- Findings : Results indicated that this compound could alter dopaminergic signaling pathways, influencing behaviors related to anxiety and reward processing .

Endocrine Studies

In addition to its neuropharmacological applications, this compound has been investigated for its effects on endocrine functions. Specifically, it has been shown to impact the expression of luteinizing hormone in primary cell cultures from eel pituitary glands, suggesting potential applications in reproductive biology .

Case Study: Hormonal Regulation

- Objective : To determine the influence of this compound on luteinizing hormone expression.

- Methods : Primary cell cultures were treated with varying concentrations of this compound.

- Results : The compound demonstrated significant effects on hormone regulation, indicating its potential utility in studies of reproductive endocrinology.

Pharmacological Profile

This compound exhibits a high selectivity for the D4 receptor with an IC50 value of approximately 2.2 nM, while showing much lower affinity for D2 (3.4 μM) and D3 (5.3 μM) receptors. This profile makes it a valuable tool for differentiating the roles of these receptors in various physiological and pathological processes .

| Property | Value |

|---|---|

| Chemical Name | This compound |

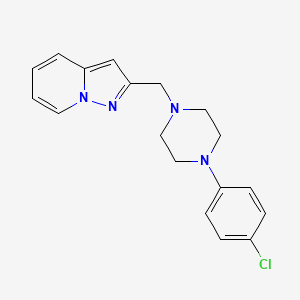

| Full Name | 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine |

| D4 Receptor IC50 | 2.2 nM |

| D3 Receptor IC50 | 5.3 μM |

| D2 Receptor IC50 | 3.4 μM |

Mecanismo De Acción

FAUC213 ejerce sus efectos uniéndose al receptor de dopamina D4, bloqueando así la acción de la dopamina. Esta acción antagonista afecta a varios objetivos moleculares y vías involucradas en la señalización de la dopamina, lo que lleva a sus posibles efectos antipsicóticos .

Comparación Con Compuestos Similares

FAUC213 es único debido a su alta selectividad para el receptor de dopamina D4 en comparación con otros antagonistas del receptor de dopamina. Los compuestos similares incluyen:

Clorhidrato de remoxiprida: Un antagonista selectivo del receptor D2.

Clorhidrato de A 77636: Un agonista selectivo y de acción prolongada del receptor de dopamina D1.

Brexpiprazol: Un agonista parcial de los receptores de dopamina D2

FAUC213 destaca por su especificidad y capacidad para atravesar la barrera hematoencefálica, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica .

Actividad Biológica

FAUC 213, chemically known as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, is a highly selective antagonist of the dopamine D4 receptor subtype. This compound has garnered attention in pharmacological research due to its potential antipsychotic properties and its unique profile compared to other dopamine receptor antagonists.

This compound acts primarily as a full antagonist at the dopamine D4 receptor, with a binding affinity (Ki) of approximately 2.2 nM for human D4.4 receptors, indicating its high selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity suggests that this compound may exhibit fewer extrapyramidal side effects commonly associated with D2 antagonism, making it a candidate for atypical antipsychotic therapy .

Antipsychotic Properties

In animal studies, this compound was evaluated for its effects on spontaneous locomotor activity and responses to amphetamine-induced hyperactivity and apomorphine-induced prepulse inhibition. Key findings from these studies include:

- Dosing and Efficacy : A significant reduction in amphetamine-induced locomotor hyperactivity was observed at a dose of 30 mg/kg. This dose also effectively restored apomorphine-disrupted prepulse inhibition without inducing catalepsy or increasing dopamine turnover in critical brain regions such as the dorsal striatum and nucleus accumbens .

- Side Effects : The compound did not appear to cause extrapyramidal symptoms at effective doses, suggesting a favorable side effect profile compared to traditional antipsychotics .

- Partial Involvement of Other Receptors : While this compound's primary action is through D4 receptor antagonism, there is evidence indicating potential partial involvement of serotonin (5-HT2) and alpha-1 adrenergic receptors in mediating some of its effects .

Comparative Efficacy

A comparative analysis of this compound with other antipsychotic agents reveals its unique position in pharmacotherapy:

| Compound | Receptor Affinity (Ki) | Main Action | Extrapyramidal Side Effects |

|---|---|---|---|

| This compound | 2.2 nM (D4) | D4 Antagonist | Low |

| Risperidone | ~1 nM (D2) | D2/D4 Antagonist | Moderate |

| Olanzapine | ~10 nM (D2) | D2/D4/5-HT2 Antagonist | Moderate |

| Clozapine | ~30 nM (D2) | D2/5-HT2 Antagonist | High |

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

- Behavioral Neurobiology : In controlled trials, this compound demonstrated significant improvements in behavioral outcomes related to psychosis models, suggesting its utility in treating disorders characterized by dopamine dysregulation.

- Pharmacokinetics : Pharmacokinetic studies using high-performance liquid chromatography (HPLC) have shown that this compound is well-absorbed and has a favorable bioavailability profile, which supports its potential for oral administration in clinical settings .

- Neurochemical Impact : Research indicated that this compound does not significantly alter dopamine turnover in key brain regions associated with motor control and reward pathways, further supporting its reduced risk for causing movement disorders .

Propiedades

IUPAC Name |

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXURJDKOYCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187460 | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337972-47-1 | |

| Record name | FAUC-213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAUC-213 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.